molecular formula C7H9Cl2N B168819 3-Chloro-N-methylaniline hydrochloride CAS No. 152428-07-4

3-Chloro-N-methylaniline hydrochloride

Cat. No.: B168819
CAS No.: 152428-07-4
M. Wt: 178.06 g/mol
InChI Key: SNYIRCWXUTXYDW-UHFFFAOYSA-N
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Description

3-Chloro-N-methylaniline hydrochloride, also known as 3-Chloro-N-méthylaniline, chlorhydrate, is a compound with the molecular formula CHClN . It has an average mass of 178.059 Da and a monoisotopic mass of 177.011200 Da . It is also known as a secondary amine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CHClN . The average mass is 178.059 Da, and the monoisotopic mass is 177.011200 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.06 g/mol . More specific properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

  • Macromolecular Binding and Metabolism : The carcinogen 4-chloro-2-methylaniline, closely related to 3-Chloro-N-methylaniline hydrochloride, shows significant binding to proteins, DNA, and RNA in rat liver. This suggests potential implications in understanding the mechanism of action and activation of such compounds (Hill, Shih, & Struck, 1979).

  • Spectral Analysis and Ab Initio Calculations : Fourier transform infrared (FTIR) and FT-Raman spectral analysis of compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, which are structurally similar to this compound, have been conducted. These studies provide insights into the vibrational modes and molecular structure of these compounds, which can be crucial in chemical research (Arjunan & Mohan, 2008).

  • Synthesis and Antioxidant Activities : Novel compounds synthesized using derivatives of chloro-methylaniline, including this compound, have been shown to exhibit promising antioxidant activities. This indicates potential applications in pharmacology and biochemistry (Topçu, Ozen, Bal, & Taş, 2021).

  • Neoplasia in Rats from Oral Administration : Studies on the carcinogenic potential of related compounds like 4,4'-methylene-bis(2-chloroaniline) and 4,4'-methylene-bis(2-methylaniline) in rats have implications for understanding the potential health risks associated with this compound (Stula, Sherman, Zapp, & Clayton, 1975).

  • Catalysis in Organic Chemistry : Research into the catalytic properties of manganese complexes in reactions with olefins, where compounds like this compound might be used, highlights potential applications in synthetic chemistry (Zhang, Loebach, Wilson, & Jacobsen, 1990).

  • Absorption and Excretion in Birds : Studies on the absorption, distribution, and excretion of 3-Chloro-4-methylaniline hydrochloride in birds reveal insights into the environmental impact and toxicology of this chemical (Goldade, Tessari, & Johnston, 2004).

  • Synthesis and Characterization : The synthesis and characterization of derivatives of N-methylaniline, including those involving chloro substitution, provide foundational knowledge for chemical research and development (Zhong-cheng & Shu, 2002).

Safety and Hazards

The safety data sheet for a related compound, 4-Chloroaniline, indicates that it is hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with appropriate safety measures.

Mechanism of Action

Target of Action

3-Chloro-N-methylaniline hydrochloride, also known as N-Methyl-3-chloroaniline, is a secondary amine

Mode of Action

It is known that it can undergo c3 borylation in the presence of an iridium catalyst . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the target’s function or activity.

Pharmacokinetics

Its physicochemical properties such as its molecular weight (178059 Da ) and its solubility may influence its ADME properties. For instance, its relatively low molecular weight may facilitate its absorption and distribution in the body.

Properties

IUPAC Name

3-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYIRCWXUTXYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610583
Record name 3-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152428-07-4
Record name 3-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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